molecular formula C24H48 B15162384 Tetracos-4-ene CAS No. 142227-00-7

Tetracos-4-ene

Cat. No.: B15162384
CAS No.: 142227-00-7
M. Wt: 336.6 g/mol
InChI Key: AINFQPFKWRNNSS-UHFFFAOYSA-N
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Description

Tetracos-4-ene is a long-chain hydrocarbon classified as an alkene, characterized by the presence of a double bond at the 4-position of its 24-carbon skeleton. This molecular structure makes it a compound of significant interest in fundamental organic chemistry research and materials science. While specific thermodynamic data for the 4-ene isomer requires consultation of specialized literature, the related isomer 1-tetracosene (CAS 10192-32-2) has an enthalpy of vaporization (ΔvapH) of 101 kJ/mol at 433 K . Researchers value this compound for its potential application in synthetic organic chemistry. It can serve as a building block in the synthesis of more complex molecules and may be suitable for studying polymerization reactions or creating novel surfactants and lipids. Its internal double bond also makes it a candidate for investigating isomerization processes or as a model compound in the study of lipid membrane properties. As a terminal alkene, the structurally similar 1-tetracosene is a key starting material for various chemical transformations . This product is intended for research purposes as a chemical intermediate or standard. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. Handling should be conducted in a well-ventilated laboratory setting, using appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

142227-00-7

Molecular Formula

C24H48

Molecular Weight

336.6 g/mol

IUPAC Name

tetracos-4-ene

InChI

InChI=1S/C24H48/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h7,9H,3-6,8,10-24H2,1-2H3

InChI Key

AINFQPFKWRNNSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracos-4-ene can be achieved through several methods. One common approach involves the oligomerization of ethylene, where ethylene molecules are combined to form longer hydrocarbon chains. This process typically requires the use of a catalyst, such as a Ziegler-Natta catalyst, under controlled temperature and pressure conditions.

Another method involves the partial hydrogenation of tetracosyne, a compound with a triple bond at the fourth carbon atom. This reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon, under mild hydrogen pressure.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using heat and a catalyst. The resulting mixture is then separated through distillation to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Tetracos-4-ene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction: The double bond in this compound can be reduced to form tetracosane, a saturated hydrocarbon, using hydrogen gas and a suitable catalyst.

    Substitution: Halogenation reactions can occur, where halogen atoms (e.g., chlorine or bromine) replace hydrogen atoms in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

    Substitution: Halogenation reactions often use halogen gases (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include tetracosanol (alcohol), tetracosanal (aldehyde), or tetracosanoic acid (carboxylic acid).

    Reduction: The major product is tetracosane.

    Substitution: Halogenated derivatives of this compound, such as 4-chlorotetracosane or 4-bromotetracosane.

Scientific Research Applications

Tetracos-4-ene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and the effects of chain length on reaction kinetics.

    Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the potential therapeutic uses of this compound derivatives in treating various diseases.

    Industry: this compound is used in the production of specialty chemicals, lubricants, and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of tetracos-4-ene depends on the specific reaction or application. In oxidation reactions, the double bond in this compound is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. In biological systems, the exact molecular targets and pathways are still under investigation, but it is believed that this compound and its derivatives interact with cellular membranes and enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Tetracos-4-ene can be compared with other long-chain alkenes, such as hexacos-4-ene and octacos-4-ene These compounds share similar chemical properties but differ in chain length, which can influence their physical properties and reactivity

List of Similar Compounds

    Hexacos-4-ene: A long-chain alkene with 26 carbon atoms and a double bond at the fourth position.

    Octacos-4-ene: A long-chain alkene with 28 carbon atoms and a double bond at the fourth position.

    Tetracosane: The fully saturated analog of this compound, with no double bonds.

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